molecular formula C14H7BF8O B594157 Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane CAS No. 1218790-74-9

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane

Cat. No.: B594157
CAS No.: 1218790-74-9
M. Wt: 354.006
InChI Key: CPVWDJSKJMCXQY-UHFFFAOYSA-N
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Description

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is a boron-containing compound with significant applications in organic synthesis and materials science. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound forms a ‘frustrated Lewis pair’ with 2,2,6,6-tetramethylpiperidine, which cleaves H2 to form a salt containing the novel anion [μ-H (BArF 18) 2] − . This interaction with its target leads to changes in the chemical structure and properties of the compound.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in organic synthesis . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of a novel anion [μ-H (BArF 18) 2] − . This anion is formed when the compound cleaves H2 in the presence of 2,2,6,6-tetramethylpiperidine . This process results in significant changes at the molecular and cellular levels.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane typically involves the reaction of 3-fluoro-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the hydroboration of terminal alkynes followed by oxidation to yield the desired borane compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorinated borane compound during production .

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted borane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is unique due to its specific substitution pattern and the presence of both fluorine and hydroxy groups. This combination imparts distinct reactivity and stability, making it particularly useful in specialized chemical reactions and applications .

Properties

IUPAC Name

bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVWDJSKJMCXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BF8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681623
Record name Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-74-9
Record name Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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